10-Undecenal

renewable polymers ADMET polymerization aldol condensation

10-Undecenal (CAS 112-45-8) is the terminal-unsaturated C11 aldehyde that saturated undecanal cannot replace. Its ω-terminal double bond imparts a fresh aldehydic citrus-rose character essential for classic fragrance formulations—lost entirely with waxy, fatty undecanal. This same unsaturation enables near-quantitative aldol condensation to α,ω-diene monomers for ADMET polymerization, a pathway inaccessible to saturated analogs. Also demonstrates dual attract-and-kill nematicidal activity at 100 mg/L. Derived from castor oil. Supplied ≥95% FG, stabilized with α-tocopherol. Insist on CAS 112-45-8—isomer substitutions fail both olfactory performance and monomer reactivity.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 112-45-8
Cat. No. B094395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Undecenal
CAS112-45-8
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC=O
InChIInChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,11H,1,3-10H2
InChIKeyOFHHDSQXFXLTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30 mg/L @ 20 °C (exp)
soluble in propylene glycol and most fixed oils;  insoluble in glycerol and wate

Structure & Identifiers


Interactive Chemical Structure Model





10-Undecenal (CAS 112-45-8) Properties & Industrial Procurement Guide


10-Undecenal (CAS 112-45-8) is a C11 monounsaturated aliphatic aldehyde featuring a terminal double bond, classified as a fatty aldehyde [1]. This colorless to pale yellow liquid exhibits a characteristic waxy, citrus, and rose-like odor profile upon dilution, with a density of 0.84 g/mL at 25°C and a refractive index (n20/D) of 1.4427 . It is insoluble in water but soluble in ethanol, propylene glycol, and most fixed oils, and is industrially supplied with purities typically ≥95% FG grade, stabilized with synthetic α-tocopherol to mitigate polymerization during storage .

Why Undecanal or 2-Undecenal Cannot Substitute 10-Undecenal in Industrial Formulations


Although 10-undecenal, undecanal (saturated C11 aldehyde), and 2-undecenal (internal double bond) belong to the same C11 aldehyde class, their substitution in industrial applications fails due to quantifiable differences in odor detection threshold, olfactive character, and chemical reactivity. The terminal double bond of 10-undecenal imparts a distinctively fresh, aldehydic, citrus-rose odor profile that is fundamentally different from the purely waxy, fatty odor of saturated undecanal [1]. More critically, the position of unsaturation alters the compound's chemical stability and its utility as a renewable monomer in polymer synthesis; 10-undecenal undergoes nearly quantitative aldol condensation under basic conditions to yield α,ω-diene monomers suitable for ADMET polymerization, a transformation pathway that saturated undecanal cannot access [2]. These differences mandate precise specification of CAS 112-45-8 in procurement for fragrance formulation and bio-based polymer research.

Comparative Performance Data for 10-Undecenal (CAS 112-45-8) Against Analogs


Aldol Condensation Reactivity: 10-Undecenal vs. Saturated Undecanal in Renewable Monomer Synthesis

10-Undecenal undergoes near-quantitative transformation into the corresponding aldol condensation product under basic conditions, generating an α,ω-diene monomer. In contrast, saturated undecanal cannot undergo this transformation due to the absence of α-hydrogen activation by a conjugated double bond system [1]. The resulting monomer from 10-undecenal was polymerized via ADMET to yield poly-α,β-unsaturated aldehydes with molecular weights up to 11 kDa [1].

renewable polymers ADMET polymerization aldol condensation bio-based monomers

Glycol Acetal Derivatization Yield: High-Efficiency Conversion for Flavor Delivery Systems

In the synthesis of 10-undecenal glycol acetal from 10-undecenal and ethylene glycol using p-toluenesulfonic acid catalyst and hexane solvent, an optimal yield of 98.74% was achieved under reflux conditions for 60 minutes [1]. The resulting acetal imparted a characteristic flavor of brewing sweetness to cigarettes while reducing smoke irritation [1]. While acetalization yields vary widely across aldehydes depending on steric and electronic factors, this high conversion efficiency supports cost-effective industrial scale-up.

flavor precursors acetalization tobacco flavoring smoke quality

Nematicidal Activity: 10-Undecenal as a Dual-Action Attractant and Killer of Root-Knot Nematodes

10-Undecenal exhibited dual attractant and lethal activity against Meloidogyne incognita J2 larvae at a concentration of 100 mg/L, whereas the comparator metabolite cyclohexylamine required a 10-fold higher concentration (1,000 mg/L) to achieve only nematicidal activity without attractant properties [1].

nematicide biocontrol Meloidogyne incognita plant protection

Olfactive Character Differentiation: 10-Undecenal vs. Undecanal in Fragrance Formulation

10-Undecenal is characterized by a waxy, aldehydic, citrus-rose odor profile with a green, slightly metallic nuance [1]. In contrast, saturated undecanal (C11 aldehyde) presents a purely waxy, fatty, soapy odor without the fresh citrus-floral character imparted by the terminal double bond [2]. This olfactive differentiation is critical in perfumery where 10-undecenal provides the sought-after 'aldehydic' top note in citrus and floral accords.

fragrance odor threshold aldehyde note citrus-floral

PVA Acetalization: Viscosity Modification Threshold with 10-Undecenal

Acetalization of polyvinyl alcohol (PVA) with 10-undecenal in an aqueous green one-pot process demonstrated a notable increase in Newtonian viscosity only when the acetalization degree (AD) exceeded 0.6 mol% [1]. The study achieved AD values ranging from 0.36 to 1.85 mol%, with surface and bulk film properties also modified [1].

polymer modification acetalization polyvinyl alcohol viscosity control

Optimal Use Cases for 10-Undecenal (CAS 112-45-8) Based on Verified Evidence


Bio-Based Polymer Monomer for ADMET Polymerization

10-Undecenal serves as a renewable α,ω-diene monomer derived from castor oil. Under basic conditions, it undergoes near-quantitative aldol condensation to yield a diene monomer, which can be polymerized via ADMET to produce poly-α,β-unsaturated aldehydes with molecular weights up to 11 kDa [1]. This application is unique to terminal unsaturated aldehydes and cannot be replicated with saturated analogs such as undecanal. Suitable for research in sustainable polymer chemistry and materials science [1].

Precursor for Flavor Acetals with Controlled Release Properties

10-Undecenal can be acetalized with ethylene glycol to yield glycol acetal at 98.74% efficiency [2]. The resulting acetal is used in tobacco products to impart brewing sweetness and reduce smoke irritation, demonstrating utility as a flavor precursor in controlled-release applications [2]. This high-yield conversion supports cost-effective manufacturing of flavor delivery systems.

Nematicidal Agent for Integrated Pest Management

10-Undecenal demonstrates potent attract-and-kill activity against root-knot nematodes (Meloidogyne incognita) at 100 mg/L, a 10-fold lower concentration than required for comparator compounds lacking attractant properties [3]. This dual functionality supports development of lower-dose, environmentally compatible nematicides for agricultural use [3].

Aldehydic-Citrus Top Note in Fine Fragrance Formulations

10-Undecenal imparts a characteristic waxy, aldehydic, citrus-rose odor with green nuances at typical use levels up to 1% in fragrance concentrates . Its distinctive profile, driven by the terminal double bond, cannot be substituted with saturated undecanal without loss of the signature aldehydic-citrus character essential to many classic and modern fragrance compositions [REFS-4, REFS-5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Undecenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.